molecular formula C22H28N2O4 B11003947 5-(3,3-dimethyl-2-oxobutoxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one

5-(3,3-dimethyl-2-oxobutoxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one

Cat. No.: B11003947
M. Wt: 384.5 g/mol
InChI Key: DXVRBLCDFSSRDZ-UHFFFAOYSA-N
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Description

5-(3,3-dimethyl-2-oxobutoxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one is a complex organic compound that features a pyranone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a piperazine moiety and a dimethyl oxobutoxy group, contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,3-dimethyl-2-oxobutoxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one typically involves multiple steps:

    Formation of the Pyranone Core: The pyranone core can be synthesized through a condensation reaction between a suitable diketone and an aldehyde under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution, where a halogenated pyranone intermediate reacts with 4-phenylpiperazine.

    Attachment of the Dimethyl Oxobutoxy Group: This step involves the esterification of the pyranone with 3,3-dimethyl-2-oxobutyric acid under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the pyranone and oxobutoxy moieties, potentially yielding alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives of the pyranone and oxobutoxy groups.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s structure suggests potential activity as a ligand for various receptors or enzymes. It could be used in the design of new pharmaceuticals targeting specific biological pathways.

Medicine

Medicinally, the compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Its piperazine moiety is a common feature in many drugs, suggesting potential therapeutic applications.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3,3-dimethyl-2-oxobutoxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine moiety could facilitate binding to neurotransmitter receptors, while the pyranone core might interact with other cellular components.

Comparison with Similar Compounds

Similar Compounds

    4H-pyran-4-one derivatives: These compounds share the pyranone core and exhibit similar reactivity.

    Piperazine derivatives: Compounds like 1-phenylpiperazine and its analogs, which are known for their pharmacological activities.

Uniqueness

What sets 5-(3,3-dimethyl-2-oxobutoxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one apart is the combination of the pyranone core with both a piperazine moiety and a dimethyl oxobutoxy group. This unique structure may confer distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

5-(3,3-dimethyl-2-oxobutoxy)-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one

InChI

InChI=1S/C22H28N2O4/c1-22(2,3)21(26)16-28-20-15-27-18(13-19(20)25)14-23-9-11-24(12-10-23)17-7-5-4-6-8-17/h4-8,13,15H,9-12,14,16H2,1-3H3

InChI Key

DXVRBLCDFSSRDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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